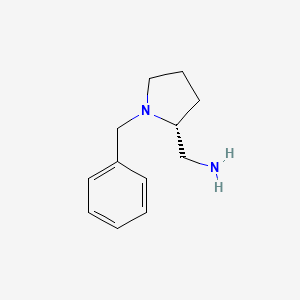

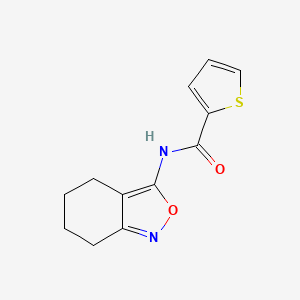

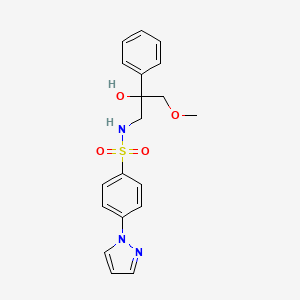

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide, also known as ITX3, is a small molecule inhibitor that has been used in scientific research to investigate various biological processes. ITX3 is a potent inhibitor of the protein-protein interaction between the transcription factor RUNX1 and the co-activator CBP. This interaction is critical for the regulation of gene expression and is involved in various cellular processes, including hematopoiesis, osteogenesis, and neurogenesis.

Scientific Research Applications

Novel Synthetic Approaches and Chemical Interactions

Research has focused on developing novel synthetic methods and understanding the chemical interactions of compounds with functionalities related to N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide. For instance, Mamedov et al. (2016) described a one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, showcasing a new method for synthesizing oxalamide derivatives, which could be relevant for the synthesis of structurally related compounds (Mamedov et al., 2016). Such methodologies are crucial for expanding the chemical repertoire available for pharmaceutical and material science research.

Antitubercular Potential

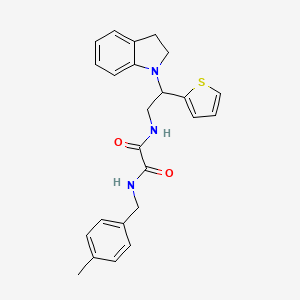

Compounds bearing the indole moiety, similar to the one in the target compound, have been investigated for their potential biological activities. Purushotham and Poojary (2018) explored the synthesis and docking studies of N-[2-(1H-indol-3-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide, revealing insights into its plausible inhibitory action against the enoyl reductase enzyme of Mycobacterium tuberculosis, indicating the antitubercular potential of indole-containing compounds (Purushotham & Poojary, 2018).

Molecular Docking and Biological Activities

The exploration of molecular docking and the biological activities of compounds with thiophene and indole units highlights the potential of these molecules in therapeutic applications. For example, the synthesis and in vitro evaluation of N-alkyl-3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogs as potential anticancer agents showcase the utility of combining indole with other functional groups for targeting cancer cell lines, offering a glimpse into the possible applications of the compound for cancer research (Penthala et al., 2010).

Fluorescence Chemosensors

The development of fluorescence chemosensors based on thiophene-2-yl oxazole derivatives for the detection of metal ions demonstrates the applicability of thiophene-containing compounds in material science and analytical chemistry. Liu et al. (2022) synthesized chemosensors that could specifically recognize Ga3+ ions, indicating the potential of thiophene derivatives in environmental monitoring and analytical applications (Liu et al., 2022).

properties

IUPAC Name |

N'-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N-[(4-methylphenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O2S/c1-17-8-10-18(11-9-17)15-25-23(28)24(29)26-16-21(22-7-4-14-30-22)27-13-12-19-5-2-3-6-20(19)27/h2-11,14,21H,12-13,15-16H2,1H3,(H,25,28)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTYNNSIBINZAHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

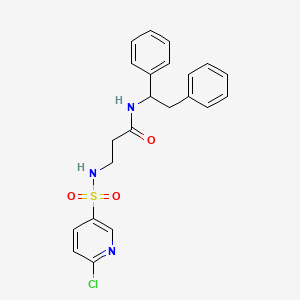

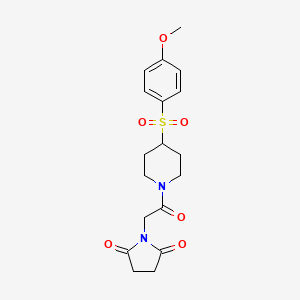

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2632799.png)

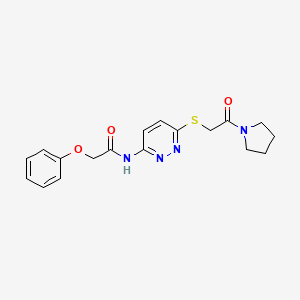

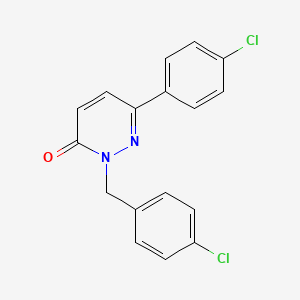

![1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyloxy)ethanone](/img/structure/B2632800.png)

![3-ethyl-N-[2-(2-methoxyphenyl)ethyl]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2632808.png)

![ethyl 2-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2632813.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(p-tolylthio)butanamide](/img/structure/B2632814.png)

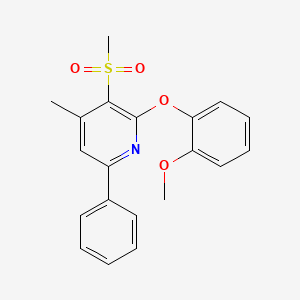

![5-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)-2-methoxybenzamide](/img/structure/B2632818.png)